![molecular formula C14H9Cl2N3O B065972 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-30-5](/img/structure/B65972.png)
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives has been achieved through different methods, including the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane, offering high yields and confirming the structure through various spectroscopic methods (Souldozi et al., 2007). Another efficient synthesis approach involves the reaction of amidoximes with isatoic anhydrides, expanding the scope to include various substituents and demonstrating the versatility of 1,3,4-oxadiazole synthesis (Tarasenko et al., 2021).
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole derivatives has been extensively characterized. Single-crystal X-ray diffraction studies reveal the coplanarity of aromatic rings and detailed molecular geometry, providing insights into the structural basis of their properties (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives include copper-catalyzed domino protocols and electrosynthesis, showcasing the compound's reactivity and the potential for creating structurally diverse derivatives through intramolecular coupling and decarboxylative processes (Xu et al., 2015).
Physical Properties Analysis
Physical properties, such as stability and molecular interactions, have been elucidated through various analytical techniques, including spectroscopy and density functional theory (DFT) calculations. These studies contribute to understanding the electron-withdrawing effects of the OXD units and their impact on the physical properties of these compounds (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives are highlighted by their reactivity and potential for further functionalization. Investigations into electrosynthesis and decarboxylative coupling reactions underscore the chemical versatility and potential application of these compounds in various fields (Qian et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
A significant application of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline derivatives is in anti-inflammatory activities. Koksal et al. (2013) synthesized a series of compounds related to this chemical structure and evaluated them for anti-inflammatory and ulcerogenic activities. They discovered that these compounds exhibit notable anti-inflammatory effects, with certain derivatives showing particularly strong activity while causing less gastric ulceration compared to standard drugs (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Antitumor Activity
In cancer research, derivatives of this chemical have shown promise. Maftei et al. (2016) described the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from related compounds. Their in vitro assessment revealed good potency against a panel of 12 cell lines, indicating potential antitumor properties (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Synthesis and Structural Analysis
The synthesis and structural analysis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a key area of research. Souldozi et al. (2007) reported the synthesis of this compound, confirming its structure through various spectroscopic methods and X-ray crystallography. Their research aids in understanding the molecular structure crucial for its potential applications (Souldozi, Ślepokura, Lis, & Ramazani, 2007).
Antidiabetic, Anti-inflammatory, and Anticancer Activities
Further expanding its potential, Kavitha et al. (2016) synthesized derivatives of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline and screened them for antidiabetic, anti-inflammatory, and anticancer activities. This study highlights the versatility of these compounds in various therapeutic areas (Kavitha, Kannan, & Gnanavel, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation and pain, such as cyclo-oxygenase (COX) enzymes .
Mode of Action
, compounds with similar structures have been shown to inhibit the biosynthesis of prostaglandins. This inhibition is achieved by blocking the action of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory and analgesic effects . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound may reduce the production of prostaglandins, which are involved in inflammation and pain .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . This suggests that the compound may reduce inflammation and pain by inhibiting the production of prostaglandins .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHBAEPZFPEIGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379145 |
Source
|
Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
CAS RN |
175135-30-5 |
Source
|
Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.